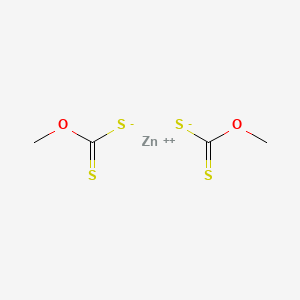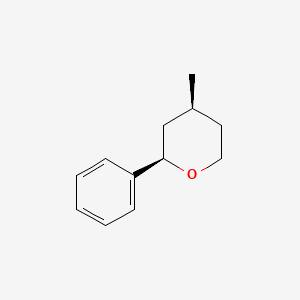
Lead bis(p-octylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead bis(p-octylphenolate) is an organometallic compound with the molecular formula C₂₈H₄₂O₂Pb. It is characterized by the presence of lead coordinated to two p-octylphenolate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead bis(p-octylphenolate) can be synthesized through the reaction of lead(II) acetate with p-octylphenol in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired organometallic complex. The reaction can be represented as follows:
Pb(CH₃COO)₂+2C₈H₁₇C₆H₄OH→Pb(C₈H₁₇C₆H₄O)₂+2CH₃COOH
Industrial Production Methods: Industrial production of lead bis(p-octylphenolate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lead bis(p-octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and corresponding phenolic derivatives.
Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or other nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Lead oxide and octylphenol derivatives.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Lead bis(p-octylphenolate) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of lead-based nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Industrial Chemistry: Employed in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of lead bis(p-octylphenolate) involves the coordination of lead to the phenolate ligands, which stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets include nucleophiles and oxidizing agents, which interact with the lead center to facilitate the desired transformations .
Comparación Con Compuestos Similares
Lead bis(phenolate): Similar structure but without the octyl group.
Lead bis(p-tert-butylphenolate): Contains tert-butyl groups instead of octyl groups.
Uniqueness: Lead bis(p-octylphenolate) is unique due to the presence of the long octyl chains, which impart distinct solubility and reactivity properties compared to other lead phenolates. This makes it particularly useful in applications requiring specific solubility characteristics .
Propiedades
Número CAS |
84394-98-9 |
|---|---|
Fórmula molecular |
C28H42O2Pb |
Peso molecular |
618 g/mol |
Nombre IUPAC |
lead(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
Clave InChI |
JLYATELDAHVHGW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



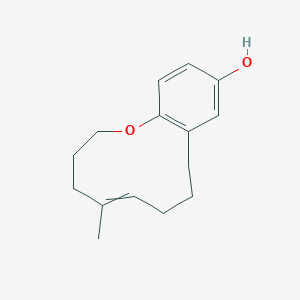
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
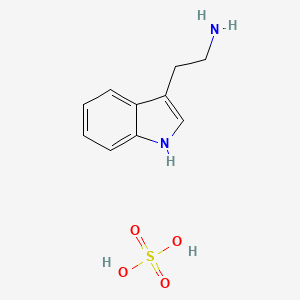
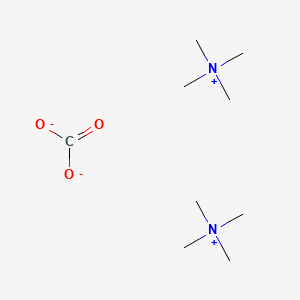
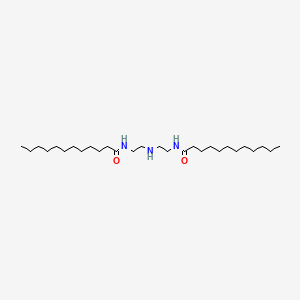
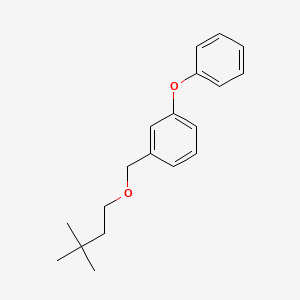
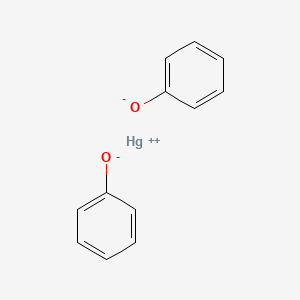
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
